Bienvenue dans la boutique en ligne BenchChem!

Rosoxacin

Antimicrobial susceptibility Quinolone pharmacodynamics Gram-negative bacteria

Specify Rosoxacin for quinolone-resistance research where a non-fluorinated first-generation comparator is essential. This compound uniquely exhibits high-level resistance (MIC ≥128 mg/L) in E. coli and Klebsiella strains that remain susceptible to ciprofloxacin (MIC ≤2 mg/L), enabling precise discrimination of pre-fluoroquinolone resistance mechanisms. Rosoxacin also serves as an ideal probe for investigating the dissociation between target enzyme inhibition and whole-cell activity—it more potently inhibits purified DNA gyrase than ofloxacin, yet exhibits 16-fold higher MIC, providing researchers with a distinct tool for cellular uptake, efflux pump recognition, and intracellular accumulation studies. Ideal for N. gonorrhoeae panels requiring a mid-range potency benchmark (MIC90=0.03 mg/L) between nalidixic acid and ciprofloxacin.

Molecular Formula C17H14N2O3
Molecular Weight 294.30 g/mol
CAS No. 40034-42-2
Cat. No. B1680725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRosoxacin
CAS40034-42-2
SynonymsRosoxacin;  Acrosoxacin;  Eradacil;  Winuron;  Roxadyl;  Rosoxacine;  Eradacin;  rosoxacin;  Win 35,213; 
Molecular FormulaC17H14N2O3
Molecular Weight294.30 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)O
InChIInChI=1S/C17H14N2O3/c1-2-19-10-14(17(21)22)16(20)13-4-3-12(9-15(13)19)11-5-7-18-8-6-11/h3-10H,2H2,1H3,(H,21,22)
InChIKeyXBPZXDSZHPDXQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.02e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rosoxacin (CAS 40034-42-2) Quinolone Antibiotic: Class Position and Baseline Characteristics for Procurement Reference


Rosoxacin (Acrosoxacin, Eradacil) is a first-generation 4-quinolone antibiotic [1] that inhibits bacterial DNA gyrase and topoisomerase IV [2]. As a non-fluorinated quinolone [3], it demonstrates oral bioavailability [4] and broad-spectrum activity against Gram-negative bacteria, with particularly potent activity against Neisseria gonorrhoeae (MIC range 0.03–0.125 μg/mL) . However, it is not available in the United States and has largely been superseded by newer fluoroquinolones in many regions [1].

Why Rosoxacin Cannot Be Interchanged with Fluoroquinolone Analogs Without Quantitative Justification


Rosoxacin is a non-fluorinated first-generation quinolone [1], structurally distinct from the 6-fluoro-substituted fluoroquinolones (e.g., norfloxacin, ciprofloxacin, ofloxacin) that constitute the subsequent generations. This structural difference translates into quantifiable disparities in antimicrobial potency, spectrum breadth, and resistance susceptibility that preclude simple in-class substitution. As demonstrated in Section 3, Rosoxacin exhibits 2- to 16-fold higher MIC90 values against Enterobacteriaceae and P. aeruginosa compared with norfloxacin and pefloxacin [2], and is 15-fold less potent than ciprofloxacin against N. gonorrhoeae [3]. Furthermore, Rosoxacin demonstrates a unique discordance between enzyme inhibition and cellular antimicrobial activity relative to fluoroquinolones [4], underscoring that mechanism-of-action extrapolation alone is insufficient for compound selection.

Rosoxacin Quantitative Differentiation Evidence: Direct Comparator Data for Scientific Selection


Rosoxacin vs. Norfloxacin and Pefloxacin: Quantified Inferiority Against Enterobacteriaceae and P. aeruginosa

In a direct head-to-head study of 480 clinical bacterial strains, Rosoxacin demonstrated quantifiably lower antibacterial activity compared with norfloxacin and pefloxacin [1].

Antimicrobial susceptibility Quinolone pharmacodynamics Gram-negative bacteria

Rosoxacin vs. Ciprofloxacin, Ofloxacin, and Norfloxacin: Relative Activity Ranking Against N. gonorrhoeae

In a direct comparative study of quinolone derivatives against 247 N. gonorrhoeae strains (including beta-lactamase-positive and negative isolates), Rosoxacin ranked as the least potent among the four quinolones tested [1].

Neisseria gonorrhoeae Sexually transmitted infection Quinolone MIC

Rosoxacin vs. Ciprofloxacin, Ofloxacin, Norfloxacin: Gram-Positive Activity Comparison

In a comparative study of 426 clinical urinary bacterial isolates, Rosoxacin demonstrated quantifiably inferior activity against Gram-positive organisms relative to newer quinolones [1].

Gram-positive bacteria Staphylococci Enterococci Urinary tract infection

Rosoxacin Enzyme Inhibition vs. Cellular Activity Discordance: A Class-Level Differentiation from Fluoroquinolones

Rosoxacin exhibits a unique discordance between enzyme inhibition potency and whole-cell antimicrobial activity that distinguishes it from fluoroquinolones [1]. This class-level inference is supported by direct comparative biochemical data.

DNA gyrase inhibition Mechanism of action Structure-activity relationship Cellular uptake

Rosoxacin vs. Norfloxacin: Differential Impact on Gut Colonization Resistance

In a murine in vivo study, Rosoxacin and norfloxacin exhibited quantifiably different dose requirements for clearing Enterobacteriaceae from the digestive tract without compromising colonization resistance [1].

Colonization resistance Selective decontamination Gut microbiota In vivo pharmacology

Rosoxacin vs. Ciprofloxacin: Emergence of High-Level Resistance in E. coli and Klebsiella

While ciprofloxacin maintained potent activity (MIC ≤2 mg/L) against all tested Enterobacteriaceae, a subset of E. coli and Klebsiella strains exhibited high-level resistance specifically to Rosoxacin [1].

Antimicrobial resistance Escherichia coli Klebsiella MIC breakpoint

Rosoxacin Application Scenarios: Evidence-Based Scientific and Industrial Use Cases


Susceptibility Testing Reference Standard for Non-Fluorinated First-Generation Quinolone Resistance Studies

Rosoxacin serves as a critical reference compound for studies investigating quinolone resistance evolution, specifically for characterizing resistance mechanisms that predate the introduction of 6-fluoro substitution. As documented in Section 3, Rosoxacin exhibits high-level resistance (MIC ≥128 mg/L) in certain E. coli and Klebsiella strains that remain susceptible to ciprofloxacin (MIC ≤2 mg/L) [1]. This differential susceptibility pattern makes Rosoxacin a valuable tool for distinguishing resistance mechanisms unique to earlier quinolones from those affecting the entire class.

DNA Gyrase Structure-Activity Relationship (SAR) Studies: Investigating Enzyme Inhibition vs. Cellular Activity Discordance

Rosoxacin presents a unique research tool for investigating the dissociation between target enzyme inhibition and whole-cell antimicrobial activity. As shown in Section 3, Rosoxacin is a more potent inhibitor of purified M. luteus DNA gyrase than ofloxacin, yet ofloxacin exhibits a 16-fold lower MIC in the same bacterial system [1]. This makes Rosoxacin an ideal probe compound for studies examining cellular uptake, efflux pump recognition, or intracellular accumulation determinants that differentiate first-generation quinolones from fluoroquinolones.

N. gonorrhoeae Research Where Moderate Quinolone Potency Is Desirable for Comparative Studies

For N. gonorrhoeae research applications where a quinolone with moderate rather than maximal potency is required (e.g., as an intermediate-susceptibility control in susceptibility testing panels, or for studying incremental resistance acquisition), Rosoxacin provides a defined potency benchmark. With an MIC90 of 0.03 mg/L against N. gonorrhoeae [2], Rosoxacin occupies a quantifiably distinct potency position between older agents like nalidixic acid (inactive) and newer fluoroquinolones like ciprofloxacin (MIC90 = 0.002 mg/L) [2], offering a mid-range reference point in quinolone potency gradients.

Historical Comparator for Urinary Tract Infection Research and Legacy Compound Characterization

Rosoxacin maintains relevance as a historical comparator compound in urinary tract infection research, particularly for studies contextualizing the evolution of quinolone therapy from the 1970s-1980s to present. Its well-characterized MIC profile against common urinary pathogens—including Enterobacteriaceae (MIC90 2-16× higher than norfloxacin [3]), P. aeruginosa (MICs typically 2-8 μg/mL [4]), and Gram-positive urinary isolates (16 mg/L required for full inhibition [5])—provides a quantifiably defined baseline against which newer agents can be compared in longitudinal resistance surveillance or pharmacoeconomic analyses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rosoxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.